Diisobutylmalonic Acid Diethyl Ester

Vue d'ensemble

Description

It is a colorless to almost colorless clear liquid with a molecular weight of 272.38 g/mol . This compound is a derivative of malonic acid and is used in various chemical syntheses and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diisobutylmalonic Acid Diethyl Ester can be synthesized through the alkylation of diethyl malonate with isobutyl bromide in the presence of a base such as sodium ethoxide . The reaction involves the deprotonation of diethyl malonate to form an enolate, which then undergoes nucleophilic substitution with isobutyl bromide to yield the desired ester.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale alkylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Analyse Des Réactions Chimiques

Types of Reactions

Diisobutylmalonic Acid Diethyl Ester undergoes various chemical reactions, including:

Alkylation: The enolate form of the ester can react with alkyl halides to form substituted malonates.

Hydrolysis: Acidic or basic hydrolysis of the ester yields diisobutylmalonic acid.

Decarboxylation: Upon heating, the ester can undergo decarboxylation to form substituted acetic acids.

Common Reagents and Conditions

Bases: Sodium ethoxide, potassium tert-butoxide

Alkyl Halides: Isobutyl bromide, methyl iodide

Acids: Hydrochloric acid, sulfuric acid

Major Products

Substituted Malonates: Formed through alkylation reactions

Diisobutylmalonic Acid: Formed through hydrolysis

Substituted Acetic Acids: Formed through decarboxylation

Applications De Recherche Scientifique

Medicinal Chemistry

Diisobutylmalonic acid diethyl ester serves as a key intermediate in the synthesis of various pharmaceuticals, including:

- Anticonvulsants : It has been utilized in synthesizing vigabatrin, an anticonvulsant medication used to treat epilepsy.

- Anti-inflammatory Agents : The compound plays a role in producing phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID).

- Antibiotics : It has applications in synthesizing nalidixic acid, an antibiotic used to treat urinary tract infections.

Agrochemical Synthesis

The compound is also significant in agricultural chemistry. It is involved in synthesizing several pesticides that help manage crop diseases and pests effectively. For example:

- Sethoxydim : A herbicide used for controlling grass weeds in broadleaf crops.

- Pyrimidine Derivatives : These are synthesized from this compound and are used to develop new agrochemicals with enhanced efficacy.

Case Study 1: Synthesis of Vigabatrin

In a study published by researchers focusing on anticonvulsants, this compound was employed as a precursor for synthesizing vigabatrin through a series of reactions involving alkylation and subsequent cyclization. The efficiency of this method highlighted the compound's utility in developing therapeutic agents for epilepsy treatment.

Case Study 2: Development of New Pesticides

Another significant application was documented in research aimed at developing novel pesticides using this compound. The study demonstrated how modifications to the structure could enhance biological activity against specific pests while reducing environmental impact. This research emphasized the importance of malonate derivatives in creating sustainable agricultural solutions.

Mécanisme D'action

The mechanism of action of Diisobutylmalonic Acid Diethyl Ester involves its ability to form enolates, which are highly reactive nucleophiles. These enolates can undergo various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds . The compound’s reactivity is primarily due to the presence of the malonate moiety, which stabilizes the enolate intermediate through resonance.

Comparaison Avec Des Composés Similaires

Similar Compounds

Diethyl Malonate: A simpler ester of malonic acid used in similar synthetic applications.

Diethyl Ethylmalonate: Another derivative of malonic acid with an ethyl group instead of isobutyl.

Diethyl Methylmalonate: A derivative with a methyl group, used in the synthesis of various organic compounds.

Uniqueness

Diisobutylmalonic Acid Diethyl Ester is unique due to the presence of two isobutyl groups, which provide steric hindrance and influence the compound’s reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of sterically demanding molecules and in applications where specific reactivity patterns are desired .

Activité Biologique

Diisobutylmalonic acid diethyl ester (DBMDE) is a compound with significant potential in various biological applications. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

DBMDE has the following chemical characteristics:

Antimicrobial Activity

DBMDE has been studied for its antimicrobial properties. A study conducted on various extracts revealed that compounds similar to DBMDE exhibit notable antibacterial and antifungal activities. The mechanism of action is thought to involve disruption of microbial cell membranes, leading to cell lysis .

Table 1: Antimicrobial Activity of DBMDE and Related Compounds

Cytotoxicity and Anticancer Properties

Research indicates that DBMDE may possess cytotoxic effects against certain cancer cell lines. In vitro studies have demonstrated that derivatives of malonic acid can inhibit cell proliferation in cancer cells, suggesting potential as an anticancer agent .

Case Study: Cytotoxicity Evaluation

A case study involving the evaluation of DBMDE's cytotoxic effects was conducted on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant cytotoxicity at higher concentrations. This finding supports further investigation into its potential as a therapeutic agent in oncology.

The biological activity of DBMDE can be attributed to several mechanisms:

- Cell Membrane Disruption: Similar compounds have shown the ability to disrupt microbial membranes, leading to increased permeability and eventual cell death.

- Enzyme Inhibition: Some studies suggest that malonic acid derivatives can inhibit key enzymes involved in cellular metabolism, affecting growth and proliferation in cancer cells.

- Antioxidant Properties: DBMDE may also exhibit antioxidant activity, which can contribute to its protective effects against oxidative stress in cells .

Propriétés

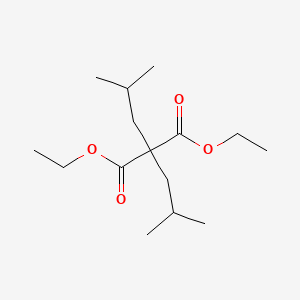

IUPAC Name |

diethyl 2,2-bis(2-methylpropyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O4/c1-7-18-13(16)15(9-11(3)4,10-12(5)6)14(17)19-8-2/h11-12H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXFNZVGGMZGPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)C)(CC(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.